
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH is a peptide composed of a sequence of amino acids: lysine, glutamic acid, glycine, valine, histidine, alanine, and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves:
Attachment of the first amino acid: to a resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: of the amino group after each coupling step.
Cleavage: of the peptide from the resin and final deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring consistency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using acids, bases, or enzymes.
Oxidation: Modifying amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds between cysteine residues.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation and reduction modify specific side chains or disulfide bonds .
Aplicaciones Científicas De Investigación
Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH have diverse applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Developing peptide-based drugs, vaccines, and diagnostic tools.
Industry: Producing bioactive peptides for cosmetics, food additives, and agricultural applications .
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling cascades.
Enzymes: Acting as substrates, inhibitors, or activators.
Ion Channels: Modulating ion flow across cell membranes.
Transporters: Facilitating the movement of molecules across membranes .
Comparación Con Compuestos Similares
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different amino acid composition.
Ala-Gly, Lys-Ala, Glu-Gly: Shorter peptides with simpler structures.
Uniqueness
H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH: The presence of multiple valine residues and the combination of hydrophilic and hydrophobic amino acids contribute to its distinct properties .
Propiedades
Fórmula molecular |
C43H73N13O14 |
|---|---|
Peso molecular |
996.1 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H73N13O14/c1-20(2)32(40(66)50-23(7)36(62)56-35(24(8)57)43(69)70)53-30(59)18-48-39(65)28(15-25-16-46-19-49-25)52-41(67)34(22(5)6)55-42(68)33(21(3)4)54-29(58)17-47-38(64)27(12-13-31(60)61)51-37(63)26(45)11-9-10-14-44/h16,19-24,26-28,32-35,57H,9-15,17-18,44-45H2,1-8H3,(H,46,49)(H,47,64)(H,48,65)(H,50,66)(H,51,63)(H,52,67)(H,53,59)(H,54,58)(H,55,68)(H,56,62)(H,60,61)(H,69,70)/t23-,24+,26-,27-,28-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
AFLCUVMBGFCYAA-MXGWNDODSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


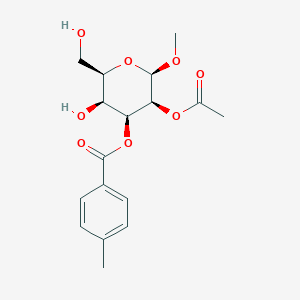
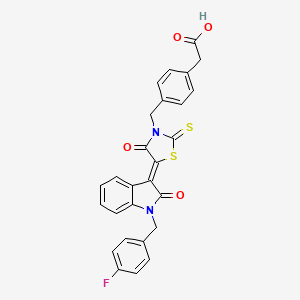
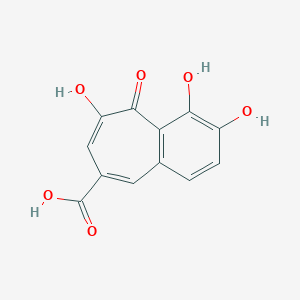
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
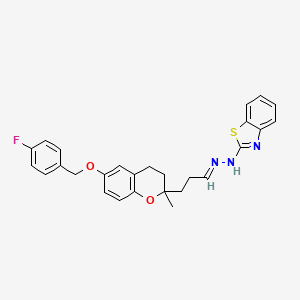
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
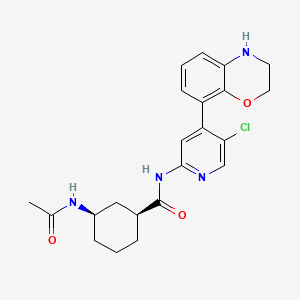
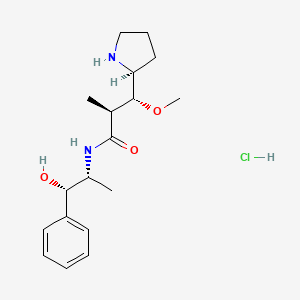
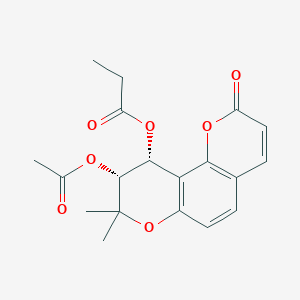
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)

